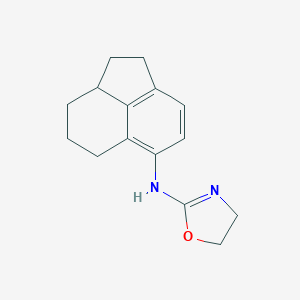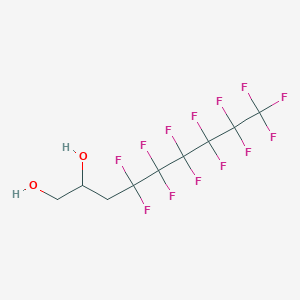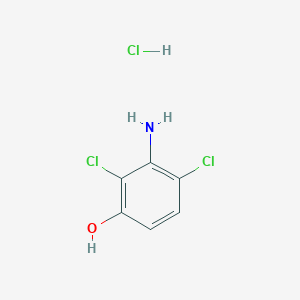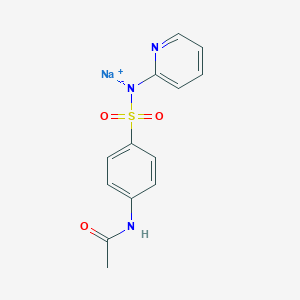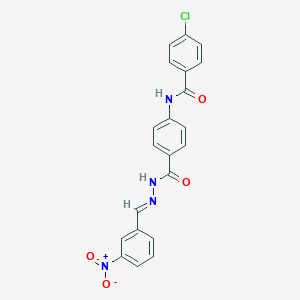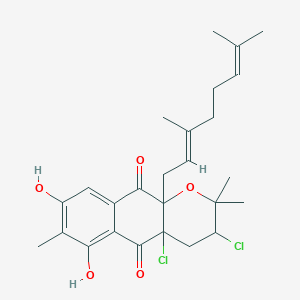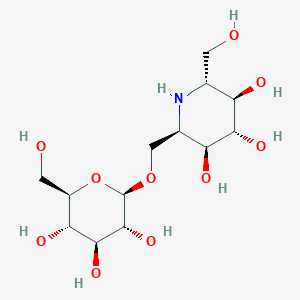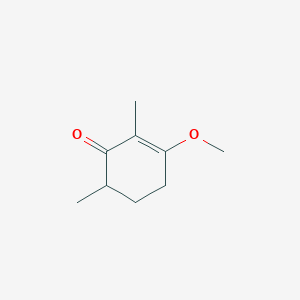
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,6-dimethylphenyl ketone, is a chemical compound that belongs to the class of cyclic ketones. It is a colorless liquid with a sweet and floral odor. This compound has been widely used in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group. It can also act as a mild Lewis acid catalyst in some reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. However, it has been reported to exhibit antioxidant and anti-inflammatory properties in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one in lab experiments is its high reactivity and selectivity. It can be used as a versatile reagent for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity and flammability.
Orientations Futures
There are several future directions for the study of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one. One of the potential areas of application is in the field of medicinal chemistry. This compound has been reported to exhibit potential anti-cancer and anti-inflammatory properties, and further studies are needed to explore its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new bioactive molecules.
Méthodes De Synthèse
The synthesis of 3-Methoxy-2,6-dimethylcyclohex-2-en-1-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-methoxyacetophenone with isobutyraldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is obtained in good yield.
Applications De Recherche Scientifique
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound has been used as a reagent for the synthesis of various organic compounds such as flavonoids, terpenoids, and alkaloids.
Propriétés
Numéro CAS |
105518-36-3 |
|---|---|
Nom du produit |
3-Methoxy-2,6-dimethylcyclohex-2-en-1-one |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-methoxy-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-8(11-3)7(2)9(6)10/h6H,4-5H2,1-3H3 |
Clé InChI |
QPXBKAUORNTNCE-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C1=O)C)OC |
SMILES canonique |
CC1CCC(=C(C1=O)C)OC |
Synonymes |
2-Cyclohexen-1-one,3-methoxy-2,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



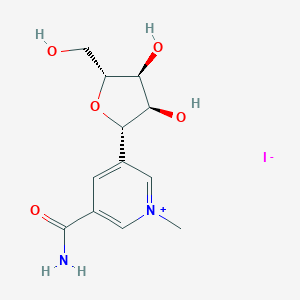
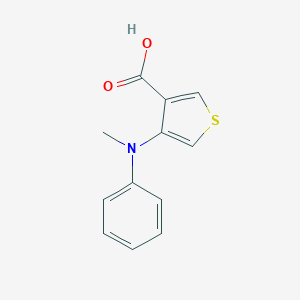
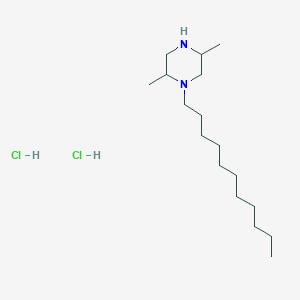
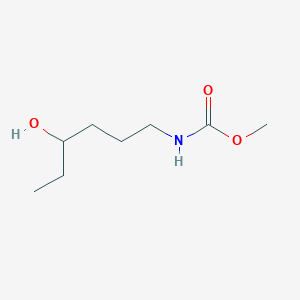
![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)
